2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
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Overview
Description
2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is an organic compound with the molecular formula C7H12O3S. It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur as one of its members.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide typically involves the oxidation of 2,2-dimethyltetrahydro-4H-thiopyran-4-one. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the corresponding thiopyranone.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiopyranone.
Substitution: Various substituted thiopyranones depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydro-4H-thiopyran-4-one: The parent compound without the dioxide group.
Tetrahydrothiopyran-4-one: A similar compound with a different substitution pattern.
Thiopyran-4-one: A simpler sulfur-containing heterocycle.
Uniqueness
2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,2-dimethyl-1,1-dioxothian-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-7(2)5-6(8)3-4-11(7,9)10/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXNFIMMZYPOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCS1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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